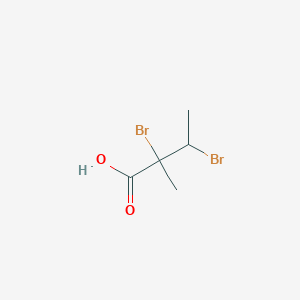

2,3-Dibromo-2-methylbutanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,3-dibromo-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c1-3(6)5(2,7)4(8)9/h3H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYSKCWQDVVVKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C(=O)O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201034177 | |

| Record name | 2,3-Dibromo-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91114-65-7 | |

| Record name | 2,3-Dibromo-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Synthesis and Reaction Chemistry

2,3-Dibromo-2-methylbutanoic acid is synthesized through the bromination of 2-methylbutanoic acid, which can be achieved using various brominating agents. The compound is notable for its reactivity due to the presence of bromine atoms, making it a valuable intermediate in organic synthesis.

Table 1: Synthesis Methods

| Method | Description | Reference |

|---|---|---|

| Bromination of Carboxylic Acid | Utilizes bromine or N-bromosuccinimide (NBS) for selective bromination | |

| Electrophilic Addition | Reacts with alkenes to form dibrominated products |

Applications in Organic Synthesis

This compound serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals. Its halogenated structure allows for further functionalization.

Case Study: Pharmaceutical Intermediates

In a study focusing on the synthesis of chiral compounds, this compound was used to create intermediates for sedative agents. The compound's ability to undergo stereoselective reactions has been exploited in the development of enantiopure drugs .

Research indicates that this compound exhibits biological activity that can be harnessed in medicinal chemistry.

Table 2: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains | |

| Anticancer | Potential use in developing anticancer agents due to its cytotoxic properties |

Environmental Applications

The compound has also been studied for its potential applications in environmental science, particularly in the degradation of pollutants.

Case Study: Pollutant Degradation

Research demonstrated that this compound could be utilized in bioremediation processes to break down environmental contaminants, showcasing its dual role as both a synthetic intermediate and an environmental agent .

Summary of Findings

The applications of this compound span across various fields including:

- Organic Synthesis : As a key intermediate for pharmaceuticals.

- Biological Research : Investigated for antimicrobial and anticancer properties.

- Environmental Science : Potential use in bioremediation efforts.

准备方法

Reaction Conditions and Optimization

Key parameters include:

-

Temperature : 50–100°C, with optimal yields reported at 80°C.

-

Molar ratio : Methacrylic acid to bromine ratios of 1:1 to 1:3, with a 1:2 ratio achieving 85% yield.

-

Reaction time : 1–5 hours, with longer durations favoring complete conversion but risking over-bromination.

The aqueous medium minimizes side reactions such as esterification or polymerization, while facilitating easy separation of the product via crystallization. Post-reaction, the crude product is cooled to induce crystallization, washed with cold water, and dried, yielding this compound with >98% purity.

Advantages and Limitations

This method is praised for its simplicity and green chemistry profile , as water serves as a non-toxic solvent. However, excess bromine usage (up to 3 equivalents) raises concerns about cost and waste management. Additionally, the exothermic nature of bromine addition necessitates precise temperature control to prevent runaway reactions.

Bromination of Tiglic Acid Under Low-Temperature Conditions

An alternative approach, disclosed in Chinese patent CN112174787B, employs tiglic acid (trans-2-methyl-2-butenoic acid) as the starting material. Bromination occurs at 0–5°C in dichloromethane or dichloroethane, yielding this compound with minimal byproducts.

Mechanistic Insights and Process Design

The reaction mechanism involves initial bromine addition to the α,β-unsaturated system of tiglic acid, followed by stabilization of the dibrominated product. Key steps include:

Yield and Scalability

This method achieves yields exceeding 90%, with product purity >99% after recrystallization. The low-temperature conditions suppress competing pathways, such as oxidation or decarboxylation, making it suitable for industrial-scale production.

Comparative Analysis of Methodologies

The table below contrasts the two primary methods:

Industrial and Laboratory Considerations

-

Scale-up challenges : The methacrylic acid route’s high-temperature requirements demand robust reactor systems, whereas the tiglic acid method’s low temperatures favor batch processing.

-

Cost factors : Tiglic acid is more expensive than methacrylic acid, offsetting its higher yield.

-

Safety : Bromine handling necessitates corrosion-resistant equipment and rigorous ventilation.

常见问题

Q. What are the common synthetic routes for preparing 2,3-dibromo-2-methylbutanoic acid, and how can reaction conditions be optimized for improved yield?

Synthesis typically involves bromination of 2-methylbutanoic acid derivatives. For example, α-bromination of 2-methylbutanoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) under radical or electrophilic conditions can yield mono- or di-brominated products. Optimization may include:

- Temperature control : Lower temperatures (0–25°C) to minimize side reactions like over-bromination.

- Solvent selection : Polar aprotic solvents (e.g., CCl₄, CH₂Cl₂) enhance electrophilic bromination efficiency.

- Catalysts : Lewis acids (e.g., FeBr₃) can direct bromine addition to specific positions .

- Stoichiometry : Using 2 equivalents of Br₂ ensures di-bromination at the 2 and 3 positions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- ¹H NMR : Look for signals corresponding to the methyl group (δ ~1.0–1.5 ppm) and methine protons adjacent to bromine (δ ~4.0–5.0 ppm). Splitting patterns can confirm substitution positions .

- ¹³C NMR : Peaks for carbons bonded to bromine appear at δ ~30–50 ppm (C-Br) and δ ~170–180 ppm (carboxylic acid C=O).

- IR Spectroscopy : Strong O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 259.926 (C₅H₈Br₂O₂) confirms the molecular formula .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELXL resolve the crystal structure of this compound, and what challenges arise from bromine atoms?

- Crystallization : Grow single crystals via slow evaporation in solvents like ethanol or DMSO. Bromine’s high electron density enhances X-ray scattering but may cause absorption errors.

- Refinement with SHELXL : Use anisotropic displacement parameters for Br atoms and constrain C-Br bond lengths to known values (1.93–1.97 Å).

- Challenges :

Q. What computational methods predict the reactivity and biological interactions of this compound?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic sites (e.g., Br atoms) prone to nucleophilic substitution.

- Molecular Docking : Simulate interactions with enzymes (e.g., haloacid dehalogenases) to assess biodegradation pathways.

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and bioavailability, influenced by bromine’s hydrophobicity .

Q. How do steric and electronic effects of bromine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Steric hindrance : The 2-methyl group and adjacent Br atoms hinder backside attack (SN2), favoring SN1 mechanisms in polar solvents.

- Electron withdrawal : Bromine’s inductive effect destabilizes the carboxylate anion, reducing acidity (pKa ~2.8–3.2) compared to non-brominated analogs .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?

- Reproducibility : Verify purity via HPLC (>98%) and recrystallization methods.

- Environmental factors : Solubility in water (low, ~0.1 g/L) vs. DMSO (high, >50 g/L) varies with solvent polarity.

- Instrument calibration : Ensure DSC/TGA instruments are calibrated for accurate melting point determination (reported range: 80–85°C) .

Methodological Tables

Q. Table 1: Comparison of Bromination Methods

Q. Table 2: Key NMR Assignments

| Proton/Group | δ (ppm) Range | Multiplicity | Correlation |

|---|---|---|---|

| CH(CH₃)₂ | 1.0–1.5 | Singlet | Methyl groups |

| CHBr₂ | 4.2–4.8 | Doublet | Vicinal Br atoms |

| COOH | 10.0–12.0 (broad) | - | Carboxylic proton |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。